molecular formula C7H5BrF3NO B1528980 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 944805-61-2

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1528980
M. Wt: 256.02 g/mol
InChI Key: PNGHLWFANAWPAO-UHFFFAOYSA-N
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Description

“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound that is used as a building block in the synthesis of various pharmaceutical and agrochemical products .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound can be prepared from 2,3-CTF and is employed as a key intermediate for the preparation of icenticaftor .


Molecular Structure Analysis

The molecular formula of “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents .


Chemical Reactions Analysis

“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a substrate used in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also undergoes regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, closely related to the requested compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its geometric structure was determined using density functional theory (DFT). The study also investigated the non-linear optical (NLO) properties and HOMO-LUMO energies of the compound, indicating its potential in optical applications (Vural & Kara, 2017).

Applications in Heterocyclic Synthesis

Compounds including 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones and related brominated pyridines have been synthesized and found useful in heterocyclic synthesis. These compounds, due to their structural properties, are valuable in the construction of complex heterocycles (Martins, 2002).

Antimicrobial and DNA Interaction Studies

The related 5-Bromo-2-(trifluoromethyl)pyridine was tested for antimicrobial activities and its interaction with pBR322 plasmid DNA was monitored. This suggests potential applications in biomedical research, particularly in understanding molecular interactions with DNA and antimicrobial properties (Vural & Kara, 2017).

Synthesis of Novel Derivatives

There has been research on the selective synthesis of novel derivatives using bromopyrimidine, which is structurally related to the target compound. This research demonstrates the compound's utility in developing new chemical entities, which could have various applications, including in materials science and drug development (Wusong, 2011).

Safety And Hazards

“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine”, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHLWFANAWPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254166
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

CAS RN

944805-61-2
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944805-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, J Richardson, T Tran, N Al-Muhtasib… - Journal of medicinal …, 2013 - ACS Publications
Neuronal acetylcholine receptors mediate the addictive effects of nicotine and may also be involved in alcohol addiction. Varenicline, an approved smoking cessation medication, …
Number of citations: 18 pubs.acs.org

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